Cas no 861210-56-2 (6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a tetrazolopyrimidine core substituted with a 4-chlorobenzyl group and two methyl groups. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the chlorobenzyl moiety enhances lipophilicity, potentially improving bioavailability in drug development. The tetrazolo-pyrimidine scaffold is known for its stability and versatility in forming derivatives with biological activity. This compound is particularly useful in synthesizing targeted molecules for medicinal chemistry applications, where its structural framework can be modified to explore novel therapeutic agents. High purity and well-defined synthesis routes ensure reproducibility for research purposes.
6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE structure
861210-56-2 structure
Product Name:6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
CAS No:861210-56-2
MF:C13H12ClN5
MW:273.720880508423
MDL:MFCD03617854
CID:5232676
Update Time:2026-03-08

6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE Chemical and Physical Properties

Names and Identifiers

    • 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
    • 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
    • MDL: MFCD03617854
    • Inchi: 1S/C13H12ClN5/c1-8-12(7-10-3-5-11(14)6-4-10)9(2)19-13(15-8)16-17-18-19/h3-6H,7H2,1-2H3
    • InChI Key: MMDLBIKGYLEADG-UHFFFAOYSA-N
    • SMILES: CC1N2C(=NN=N2)N=C(C)C=1CC1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 273.078
  • Monoisotopic Mass: 273.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE Pricemore >>

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6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:861210-56-2)6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
Order Number:A1196988
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):168.0
Email:sales@amadischem.com

Additional information on 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE

Comprehensive Analysis of 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE (CAS No. 861210-56-2)

The compound 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE (CAS No. 861210-56-2) is a heterocyclic organic molecule featuring a unique tetrazolo[1,5-a]pyrimidine core. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential biological activity. The presence of a 4-chlorobenzyl group and methyl substitutions at positions 5 and 7 enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery.

Recent studies highlight the growing demand for tetrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are actively exploring the structure-activity relationship (SAR) of this compound to optimize its efficacy. The CAS No. 861210-56-2 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.

From a synthetic perspective, the preparation of 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE involves multi-step reactions, including cyclization and functional group transformations. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. The compound’s solubility in organic solvents such as DMSO and methanol facilitates its application in high-throughput screening assays.

In the context of green chemistry, efforts are underway to develop eco-friendly synthetic routes for this compound. Researchers are investigating catalytic methods to reduce waste and improve yield, aligning with the global push for sustainable chemical practices. The tetrazolo[1,5-a]pyrimidine scaffold is also gaining attention in computational drug design, where in silico models predict its binding affinity to target proteins.

The pharmacological potential of 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE extends to its anti-inflammatory and anticancer properties. Preliminary studies suggest its ability to modulate cellular pathways, though further in vitro and in vivo validation is required. Its molecular weight and logP value are critical parameters for pharmacokinetic profiling.

For researchers sourcing this compound, quality benchmarks such as HPLC purity and certificates of analysis (CoA) are essential. Suppliers often provide technical data sheets detailing its storage conditions and handling precautions. The compound’s stability under varying pH and temperature conditions is a key consideration for long-term studies.

In summary, 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE represents a versatile building block in modern chemistry. Its applications span drug development, material science, and agrochemical innovation, making it a focal point for interdisciplinary research. As scientific inquiries into its properties expand, this compound is poised to play a pivotal role in addressing unmet medical and industrial needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:861210-56-2)6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE
A1196988
Purity:99%
Quantity:100mg
Price ($):168.0
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